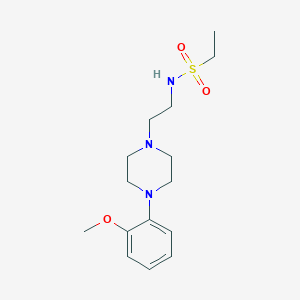

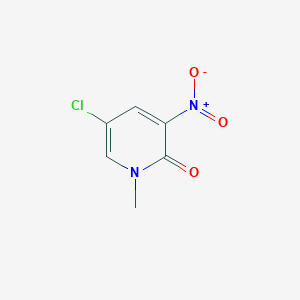

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide” is a compound that has been studied for its potential therapeutic applications . It’s a part of a class of compounds known as arylpiperazines . Arylpiperazines are known to have affinity towards alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a piperazine ring and a methoxyphenyl group . The piperazine ring adopts a chair conformation .科学的研究の応用

Cocaine Abuse Therapeutic Agent Synthesis

A key piece of research outlines the first catalytic enantioselective synthesis of a compound closely related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide, designed as a cocaine abuse therapeutic agent. This synthesis involves several steps, including a critical asymmetric step utilizing chiral isoborneolsulfonamide ligands. This process has implications for developing treatments for cocaine addiction, showcasing the chemical's potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Antagonists for Neurotransmitter Receptors

Research on phenyl benzenesulfonamides has identified them as potent and selective antagonists of the 5-HT6 serotonin receptor. N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, a compound within this class, exhibits high affinity and selectivity for 5-HT6 receptors, suggesting its utility in neurological research and potential therapeutic applications (Bromidge et al., 2001).

Enhancement of Cognitive Functions

Another significant application is the discovery of compounds like SB-399885, which are potent, selective 5-HT6 receptor antagonists with demonstrated cognitive-enhancing properties in animal models. This research supports the potential of such compounds in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Liquid Chromatography Analytical Derivatization

In the realm of analytical chemistry, compounds structurally related to this compound have been utilized as derivatization reagents in liquid chromatography. These reagents allow for sensitive detection of analytes, showcasing the chemical's versatility in analytical applications (Wu et al., 1997).

Antimicrobial and Antifungal Activity

Further research into 1,2,4-triazole derivatives containing a piperazine nucleus has revealed their promising antimicrobial and antifungal activities. These findings open up avenues for the development of new therapeutic agents to combat infectious diseases (Mermer et al., 2018).

作用機序

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is the alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are known to play a significant role in various neurological conditions .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The compound’s interaction with these receptors leads to changes in their activity, which can have various effects on the body.

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the action of this compound on these receptors can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile, which impacts the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Additionally, it can influence the treatment of various neurological conditions .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYJZICCCHOLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)

![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)

![8,11-dimethoxy-13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2729128.png)